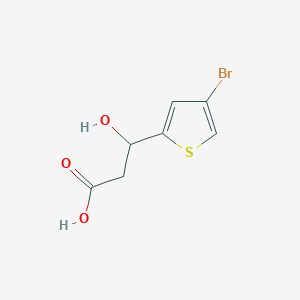
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is an organic compound that features a brominated thiophene ring attached to a hydroxypropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of thiophene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or alkyl halides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized thiophene derivatives .
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Mécanisme D'action
The mechanism by which 3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The bromine atom and hydroxypropanoic acid group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorothiophen-2-yl)-3-hydroxypropanoic acid: Similar structure but with a chlorine atom instead of bromine.
3-(4-Fluorothiophen-2-yl)-3-hydroxypropanoic acid: Contains a fluorine atom instead of bromine.
3-(4-Methylthiophen-2-yl)-3-hydroxypropanoic acid: Features a methyl group instead of a halogen atom.
Uniqueness
3-(4-Bromothiophen-2-yl)-3-hydroxypropanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom’s size and electronegativity can affect the compound’s chemical properties, making it distinct from its chlorine, fluorine, and methyl analogs .
Propriétés
Formule moléculaire |
C7H7BrO3S |
|---|---|
Poids moléculaire |
251.10 g/mol |
Nom IUPAC |
3-(4-bromothiophen-2-yl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C7H7BrO3S/c8-4-1-6(12-3-4)5(9)2-7(10)11/h1,3,5,9H,2H2,(H,10,11) |
Clé InChI |
MPPMCHJUJKUFEV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1Br)C(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


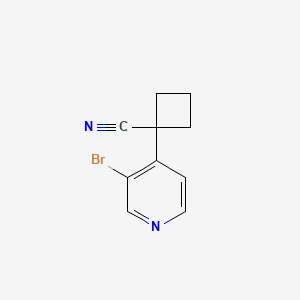
![tert-butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride](/img/structure/B13598326.png)

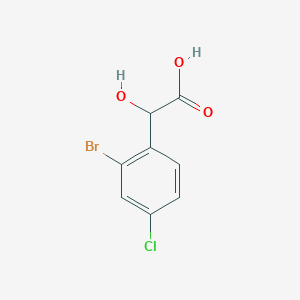
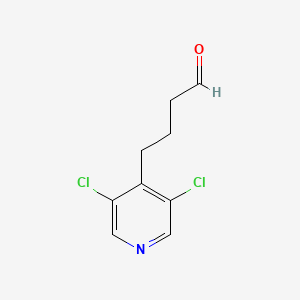
![tert-butyl2-[4-(3-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetate](/img/structure/B13598354.png)
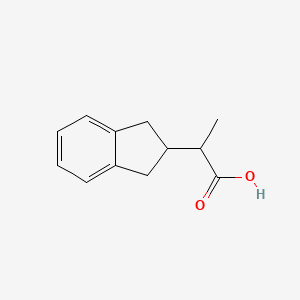
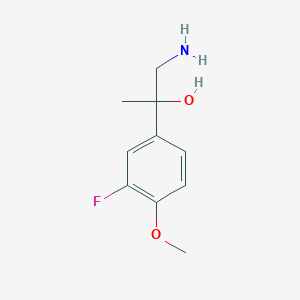
![3-[4-Fluoro-2-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13598375.png)


![rac-(1R,5S)-3-benzyl-1-(4-fluorophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione](/img/structure/B13598388.png)


